N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a pyrimido[4,5-d]pyrimidin-4-one derivative featuring a morpholino substituent at the 7-position and an acetamide group linked to a 4-chlorophenyl moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c19-12-1-3-13(4-2-12)22-15(26)10-25-11-21-16-14(17(25)27)9-20-18(23-16)24-5-7-28-8-6-24/h1-4,9,11H,5-8,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMIVCHFQSDRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidopyrimidine core, followed by the introduction of the morpholino group and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound employed in scientific research with potential applications in pharmaceuticals, particularly in the creation of new therapeutic agents. It is a complex organic compound featuring a chlorophenyl group, a morpholino moiety, and a pyrimidinone derivative.
Synthesis
The synthesis of this compound generally involves multi-step synthetic routes. These routes require careful optimization of reaction conditions such as temperature, solvents, and catalysts to ensure high yields and purity. Reactions are essential for modifying the compound to enhance its biological activity or create derivatives with novel properties.
Potential Applications
this compound has potential applications in various fields. Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies help elucidate the pharmacological profile and guide further development.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities.
Structural Comparison
Several compounds share structural features with this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | Contains a hydroxyimino group | Intermediate in synthesizing 5-chloroisatin |
| 2-Morpholino-N-(4-methylphenyl)pyrimidin-2-amide | Similar morpholino and pyrimidine structure | Different substituents affecting biological activity |
| 7-Amino-6-chloroquinazolinone | Contains a quinazoline core | Known for antitumor properties; different ring structure |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit kinase activity, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on core scaffolds, substituents, physicochemical properties, and inferred biological activities.
Structural Analogues with Pyrimido[4,5-d]pyrimidin-4-one Cores
Key Observations :
- Morpholino Group: Present in both the target compound and ’s derivative, this moiety improves aqueous solubility and may facilitate interactions with polar residues in enzymatic pockets .
- Synthetic Complexity : describes Pd-catalyzed coupling for pyrimido[4,5-d]pyrimidin-2-one derivatives, suggesting similar synthetic challenges for the target compound .
Compounds with Related Heterocyclic Cores
Key Observations :
- Core Flexibility: Pyrazolo[4,3-d]pyrimidine () and benzothieno[3,2-d]pyrimidin-4-one () cores demonstrate that minor structural changes significantly alter biological targeting. For example, benzothieno derivatives show potent anti-inflammatory effects, while pyrimido[4,5-d]pyrimidin-4-one derivatives may prioritize kinase inhibition .
- Purity and Synthesis : highlights derivatives with 96–99% purity via streamlined synthetic routes, suggesting that the target compound’s purity could be similarly optimized .
Patent-Based Analogues with Morpholino Groups
Key Observations :
- Morpholino as a Solubility Enhancer: The recurring use of morpholino in patented compounds () underscores its role in balancing lipophilicity and solubility, a feature critical for the target compound’s pharmacokinetics .
Biological Activity
N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse findings from recent studies to highlight the compound's biological efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a unique structure that combines a chlorophenyl moiety with a morpholino-substituted pyrimidine derivative. This structural configuration is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, in vitro assays revealed that certain synthesized derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Bacillus subtilis | 4 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell proliferation and apoptosis pathways. For example, a study indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 5.2 |
| Compound E | HeLa | 3.8 |
| Compound F | A549 | 6.1 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : Binding studies indicate that the compound may intercalate with DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Several studies have reported that it induces cell cycle arrest in cancer cells, leading to increased apoptosis.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A case study highlighted the effectiveness of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an alternative treatment option .
- In Vivo Anticancer Studies : Animal model studies showed that administration of the compound led to significant tumor reduction in xenograft models, supporting its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
